molecular formula C11H16N2O2S B188926 4-(Piperidin-1-ylsulfonyl)aniline CAS No. 6336-68-1

4-(Piperidin-1-ylsulfonyl)aniline

Cat. No. B188926
CAS RN: 6336-68-1
M. Wt: 240.32 g/mol
InChI Key: ZTTBIWZAAMPNBE-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylsulfonyl)aniline, also known as 4PSA, is a compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 4-(Piperidin-1-ylsulfonyl)aniline is 1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 . This indicates that the molecule consists of a piperidine ring attached to a sulfonyl group, which is further attached to an aniline group.


Physical And Chemical Properties Analysis

4-(Piperidin-1-ylsulfonyl)aniline is a solid substance with a molecular weight of 240.32 g/mol . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

1. Dihydrofolate Reductase (DHFR) Inhibitors

  • Application Summary: Sulfonamide derivatives, such as 4-(Piperidin-1-ylsulfonyl)aniline, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors. DHFR is a key enzyme involved in the synthesis of nucleotides and thus DNA. Inhibiting this enzyme can prevent the growth of cells, making it a target for antimicrobial and anticancer therapies .
  • Methods of Application: The compound was synthesized and characterized, then assessed for antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
  • Results: Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .

2. DNA-dependent RNA Polymerase Inhibitor

  • Application Summary: 4-(Piperidin-1-ylsulfonyl)aniline (4PSA) is a multidrug that inhibits bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication .

3. Antimicrobial and Antifungal Agent

  • Application Summary: Sulfonamides, including 4-(Piperidin-1-ylsulfonyl)aniline, have been studied for their antimicrobial and antifungal properties .
  • Methods of Application: The compound was synthesized and characterized, then assessed for antimicrobial activity .
  • Results: Some of the synthesized compounds showed significant antibacterial and antifungal activities .

4. Anticancer Agent

  • Application Summary: Sulfonamides, including 4-(Piperidin-1-ylsulfonyl)aniline, have been studied for their potential as anticancer agents .
  • Methods of Application: The compound was synthesized and characterized, then screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
  • Results: Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTBIWZAAMPNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284853
Record name 4-(Piperidine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-ylsulfonyl)aniline

CAS RN

6336-68-1
Record name 6336-68-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Piperidine-1-sulfonyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6336-68-1
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Synthesis routes and methods I

Procedure details

1-(4-Nitro-benzenesulfonyl)-piperidine (30 g) was mixed with iron powder (50 g), ammonium chloride (50 g), ethanol (200 ml) and water (50 ml). The mixture was heated under reflux conditions for 2 h. LCMS showed that the reduction goes through a hydroxylamine intermediate. The mixture was filtered through Celite while hot and the iron residues washed with warm ethanol, ethyl acetate, water and dichloromethane. All volatiles were removed under reduced pressure and the residue partitioned between water and ethyl acetate. The organic solution was separated and washed with brine, dried over MgSO4 concentrated to give 4-(piperidine-1-sulfonyl)-phenylamine, 23 g. 1HNMR CDCl3 7.43 (2H, d), 6.67 (2H, d), 3.33 (2H, bs), 2.84 (4H, t), 1.53 (4H, m), 1.31 (2H, m)
Quantity
30 g
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50 g
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200 mL
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50 g
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50 mL
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Synthesis routes and methods II

Procedure details

N-[4-(Acetylamino)phenylsulfonyl]piperidine (Example 5) was heated at 100° C. in 20% hydrochloric acid (5 mL) for one hour (TLC ethyl acetate/dichloromethane 8:2). The solution is neutralized at 0° C. with NaOH. The precipitate that forms is filtered and recrystallized from methanol/diethyl ether to afford the desired N-[4-(amino)phenylsulfonyl]piperidine. 70.62% yield; white solid.
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ethyl acetate dichloromethane
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
EM Hussein - Russian Journal of Organic Chemistry, 2015 - Springer
Ammonium chloride as a very inexpensive and readily available reagent efficiently catalyzes one-pot four-component condensation of dimedone with aromatic aldehyde, malononitrile …
Number of citations: 13 link.springer.com
EM Hussein, MM Al-Rooqi, SM Abd El-Galil, SA Ahmed - BMC chemistry, 2019 - Springer
Background Sulfonamide derivatives are of great attention due to their wide spectrum of biological activities. Sulfonamides conjugated with acetamide fragments exhibit antimicrobial …
Number of citations: 31 link.springer.com
N Batra, D Agarwal, I Wadi, CS Tekuri… - Future Medicinal …, 2022 - Future Science
Aim & background: Drugs with multiple bioactive moieties have the advantages of multiple modes of action and fewer chances of drug resistance. In continuation of our previous work of …
Number of citations: 4 www.future-science.com
EM Hussein, SA Ahmed - Chemistry of Heterocyclic Compounds, 2017 - Springer
A simple and highly efficient protocol was developed for one-pot synthesis of polyfunctionalized spirothiazolidin-4-ones using sulfonated mesoporous silica (MCM-SO 3 H) as a …
Number of citations: 9 link.springer.com
P Coppock, SH Park, J Paredes… - Journal of Laboratory …, 2017 - researchgate.net
The Organic Chemistry II laboratory experience is reimagined as a semester-long green synthesis project involving the preparation of sulfa drugs. Student groups select a sulfa drug …
Number of citations: 10 www.researchgate.net
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org
HZ Zhang, P Jeyakkumar, KV Kumar… - New Journal of …, 2015 - pubs.rsc.org
A series of novel sulfonamide azoles were synthesized via C–N cleavage of sulfonamides by an azole ring. This type of reaction could be performed smoothly in DMF and some …
Number of citations: 58 pubs.rsc.org
EM Hussein, MM Al-Rooqi, AA Elkhawaga… - Arabian Journal of …, 2020 - Elsevier
Nowadays, the growth of drug-resistant microbial strains (MDRs) is a serious public health threat worldwide. Moreover, tens of millions of people are annually diagnosed with cancer …
Number of citations: 10 www.sciencedirect.com
MMJ Al-Mudhafar, MQ Abdulkadir… - Pharmacie …, 2012 - copharm.uobaghdad.edu.iq
In contrast to the classical antibacterial sulfa drugs that are unsubstituted or monosubstituted, our newly synthesized analogs were designed to obtain sulfonamide moiety containing …
Number of citations: 5 copharm.uobaghdad.edu.iq
NM Shukla, M Chan, FS Lao, PJ Chu… - Bioorganic & medicinal …, 2021 - Elsevier
In the face of emerging infectious diseases, there remains an unmet need for vaccine development where adjuvants that enhance immune responses to pathogenic antigens are highly …
Number of citations: 3 www.sciencedirect.com

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